![molecular formula C31H36O2S4 B14217105 1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione CAS No. 832732-78-2](/img/structure/B14217105.png)
1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles, connected by a propane-1,3-dione moiety. The hexyl groups attached to the thiophene rings enhance the compound’s solubility in organic solvents, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione typically involves the following steps:
Formation of 3-hexylthiophene: This is achieved through the alkylation of thiophene with hexyl bromide in the presence of a base such as sodium hydride.
Coupling of 3-hexylthiophene units: The 3-hexylthiophene units are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form 3-hexyl[2,2’-bithiophen]-5-yl.
Formation of the diketone: The final step involves the reaction of the coupled product with a suitable diketone precursor, such as 1,3-dibromoacetone, under basic conditions to form 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Diols, alcohols.
Substitution: Halogenated or nitrated derivatives of the thiophene rings.
Applications De Recherche Scientifique
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione exerts its effects depends on the specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption, making it suitable for use in OLEDs and OPVs.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(diphenylphosphino)propane: Another diketone with similar structural features but different functional groups.
1,3-Bis(2-acetoxyphenyl)propane-1,3-dione: A compound with similar diketone moiety but different substituents on the aromatic rings.
Uniqueness
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione is unique due to the presence of thiophene rings and hexyl groups, which enhance its solubility and electronic properties. This makes it particularly valuable in the field of organic electronics and materials science.
Propriétés
Numéro CAS |
832732-78-2 |
|---|---|
Formule moléculaire |
C31H36O2S4 |
Poids moléculaire |
568.9 g/mol |
Nom IUPAC |
1,3-bis(4-hexyl-5-thiophen-2-ylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C31H36O2S4/c1-3-5-7-9-13-22-19-28(36-30(22)26-15-11-17-34-26)24(32)21-25(33)29-20-23(14-10-8-6-4-2)31(37-29)27-16-12-18-35-27/h11-12,15-20H,3-10,13-14,21H2,1-2H3 |
Clé InChI |
JIFCGFKAPJLLJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)C(=O)CC(=O)C2=CC(=C(S2)C3=CC=CS3)CCCCCC)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



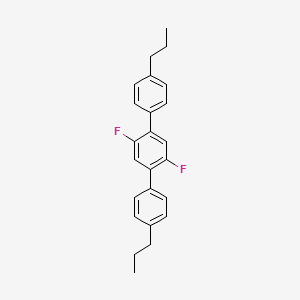
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
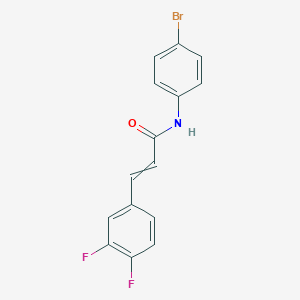
![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)
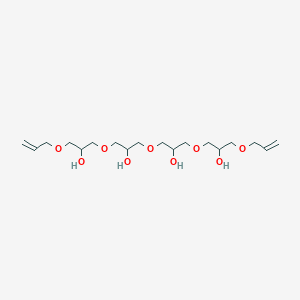
![Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-](/img/structure/B14217062.png)
![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)
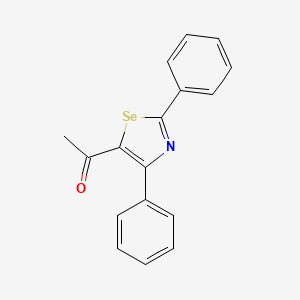
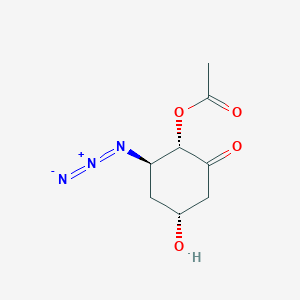
![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
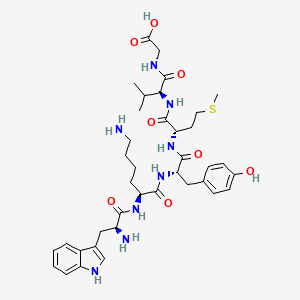
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

